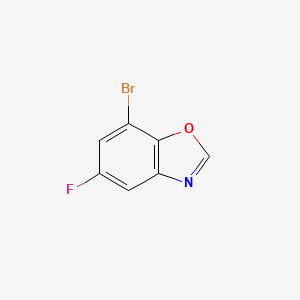

7-Bromo-5-fluoro-1,3-benzoxazole

Description

Overview of the 1,3-Benzoxazole Heterocyclic System and its Core Chemical Reactivity

The 1,3-benzoxazole system is a bicyclic aromatic heterocycle, comprising a benzene (B151609) ring fused to an oxazole (B20620) ring. rsc.orgcymitquimica.comchemicalbook.com This planar structure is a key feature in numerous naturally occurring and synthetic compounds with significant biological activity. chemicalbook.comresearchgate.net Its aromaticity lends it a degree of stability, yet the presence of nitrogen and oxygen heteroatoms creates reactive sites, making it amenable to functionalization. globalresearchonline.net

The chemical reactivity of benzoxazole (B165842) is characterized by its participation in various electrophilic and nucleophilic reactions. cymitquimica.comglobalresearchonline.net Electrophilic substitution reactions, such as nitration, typically occur at the C6 position of the benzene ring. globalresearchonline.net The nitrogen atom's presence also allows for nucleophilic attack. cymitquimica.com The reactivity of the benzoxazole core can be significantly influenced by the presence of substituents on the ring system. researchgate.net

Academic Rationale for Investigating Halogenated Benzoxazoles

The introduction of halogen atoms, such as bromine and fluorine, into the benzoxazole structure is a deliberate strategy employed by medicinal and synthetic chemists. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. evitachem.comnih.gov Fluorine, in particular, is noted for its unique chemical properties that can enhance biological activity. nih.gov

The synthesis of halogen-substituted benzoxazoles is of considerable importance as these compounds can serve as versatile intermediates for further chemical modifications through coupling reactions like the Heck, Suzuki, and Sonogashira reactions. rsc.org This allows for the construction of more complex molecular architectures with tailored properties.

Specific Focus on 7-Bromo-5-fluoro-1,3-benzoxazole within Contemporary Chemical Research

This compound (CAS Number: 1226045-94-8) is a synthetic compound that has garnered attention in contemporary chemical research. chemicalbook.com Its structure, featuring both a bromine and a fluorine atom at specific positions on the benzoxazole ring, makes it a valuable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The presence of two different halogens offers distinct opportunities for selective chemical transformations.

Historical Context of Benzoxazole Synthesis and Functionalization Methodologies

The synthesis of benzoxazoles has a rich history, with the traditional and most common method being the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids or aldehydes. rsc.orgchemicalbook.comthieme-connect.com Over the years, numerous synthetic strategies have been developed to improve efficiency, yield, and substrate scope. rsc.orgmdpi.comtandfonline.com

Modern advancements in synthetic methodology have introduced a variety of catalytic systems, including the use of metal catalysts, nanocatalysts, and ionic liquids, to facilitate benzoxazole formation under milder and more environmentally friendly conditions. rsc.org Furthermore, significant progress has been made in the direct functionalization of the benzoxazole core, particularly at the C2 position, as well as at various positions on the fused benzene ring, allowing for the synthesis of a diverse array of substituted benzoxazoles. mdpi.comnitrkl.ac.in These developments have been crucial in expanding the chemical space accessible to researchers and in the continued exploration of the therapeutic potential of this important class of heterocyclic compounds. mdpi.com

Data Tables

Table 1: Properties of 1,3-Benzoxazole

| Property | Value | Reference |

| Molecular Formula | C7H5NO | globalresearchonline.net |

| Molar Mass | 119.12 g/mol | globalresearchonline.net |

| Appearance | Colorless to pale yellow solid | cymitquimica.com |

| Melting Point | 27-30 °C | globalresearchonline.net |

| Boiling Point | 182-185 °C | chemicalbook.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

Table 2: Chemical Information for this compound

| Identifier | Value | Reference |

| CAS Number | 1226045-94-8 | chemicalbook.com |

| Molecular Formula | C7H3BrFNO | chemicalbook.com |

| Molecular Weight | 216.01 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUJNCMHFBLMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 5 Fluoro 1,3 Benzoxazole and Its Analogues

Precursor-Based Synthesis Strategies

The synthesis of 7-Bromo-5-fluoro-1,3-benzoxazole and its analogues heavily relies on precursor-based strategies. These methods involve the initial construction of a substituted 2-aminophenol (B121084), which then undergoes a cyclization reaction to form the final benzoxazole (B165842) ring system. The strategic placement of substituents on the precursor molecules is crucial for the successful synthesis of the target compounds.

Cyclocondensation Reactions of Substituted 2-Aminophenols with Carbonyl Derivatives

A cornerstone in the synthesis of benzoxazoles is the condensation reaction between substituted 2-aminophenols and various carbonyl-containing compounds. rsc.orgnih.gov This reaction forms the oxazole (B20620) ring fused to the benzene (B151609) ring. The choice of the carbonyl derivative can influence the substituent at the 2-position of the benzoxazole.

Orthoesters and carboxylic acids are frequently employed as carbonyl sources for the synthesis of benzoxazoles. The reaction of a 2-aminophenol with an orthoester, such as triethyl orthoformate, is a common method for introducing an unsubstituted carbon at the 2-position of the benzoxazole ring. organic-chemistry.org This reaction is typically carried out under acidic conditions or at elevated temperatures.

Carboxylic acids can also be condensed with 2-aminophenols to yield 2-substituted benzoxazoles. This reaction often requires a dehydrating agent or a catalyst to facilitate the cyclization. nih.gov A variety of catalysts, including Brønsted and Lewis acids, have been shown to be effective. For instance, methanesulfonic acid has been demonstrated to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from the in-situ generation of acid chlorides from carboxylic acids.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminophenol | Benzoic Acid | Methanesulfonic Acid | 2-Phenylbenzoxazole | 95 |

| 2-Amino-4-chlorophenol (B47367) | 4-Nitrobenzoic Acid | Methanesulfonic Acid | 5-Chloro-2-(4-nitrophenyl)benzoxazole | 92 |

| 2-Aminophenol | Triethyl Orthoformate | p-Toluenesulfonic acid | Benzoxazole | - |

This table presents selected examples of benzoxazole synthesis using orthoesters and carboxylic acids.

Aldehydes and ketones serve as versatile precursors for the synthesis of a wide array of 2-substituted benzoxazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzoxazole ring. rsc.org Various oxidizing agents and catalytic systems have been developed to promote this transformation efficiently. organic-chemistry.org

The use of samarium triflate as a reusable acid catalyst in an aqueous medium provides a green and efficient method for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. organic-chemistry.org Additionally, a combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to furnish 2-substituted benzoxazoles. acs.org

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminophenol | Benzaldehyde | Samarium triflate / H₂O | 2-Phenylbenzoxazole | - |

| 2-Amino-4-methylphenol | Acetylacetone | p-TsOH / CuI | 2,5-Dimethylbenzoxazole | - |

| 2-Amino-4-bromophenol | 4-Methoxybenzaldehyde | - | 5-Bromo-2-(4-methoxyphenyl)benzoxazole | - |

This table showcases examples of benzoxazole synthesis utilizing aldehydes and ketones as carbonyl precursors.

Strategic Incorporation of Halogen Atoms into Precursor Molecules

The synthesis of halogenated benzoxazoles like this compound necessitates the strategic introduction of halogen atoms onto the precursor molecules. This can be achieved either by starting with pre-halogenated precursors or by introducing the halogens during the synthetic sequence.

A key precursor for the synthesis of this compound is 2-amino-6-bromo-4-fluorophenol. biosynth.comchemscene.comsigmaaldrich.com The synthesis of such highly substituted aminophenols can be challenging due to the directing effects of the existing substituents. One approach involves the halogenation of derivatives of 2-aminophenol using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. fordham.edu The synthesis of 2-amino-3-bromo-4-fluorophenol, an isomer of the desired precursor, has been reported via the bromination of 2-amino-4-fluorophenol (B1270792) with NBS.

| Starting Material | Reagent(s) | Product |

| 2-Aminophenol derivative | N-Bromosuccinimide (NBS) | Brominated 2-aminophenol |

| 4-Fluorophenol | Nitrating agent, then reducing agent, then brominating agent | 2-Amino-6-bromo-4-fluorophenol |

| 2-Amino-4-fluorophenol | N-Bromosuccinimide (NBS) / Acetic Acid | 2-Amino-3-bromo-4-fluorophenol |

This table outlines general strategies and a specific example for the synthesis of halogenated 2-aminophenols.

Based on available synthetic routes for related compounds, the synthesis of the specific precursor, 2-amino-6-bromo-4-fluorophenol, likely involves a multi-step sequence starting from a simpler fluorinated phenol (B47542) or aniline, followed by nitration, bromination, and reduction of the nitro group to an amine.

An alternative strategy for the preparation of halogenated benzoxazoles involves the use of halogen-containing acyl halides or boronic acids in the cyclocondensation step. The reaction of a 2-aminophenol with a substituted acyl chloride can directly lead to the formation of a 2-aryl or 2-alkyl benzoxazole with the desired halogen substitution pattern on the 2-substituent. nih.gov

More recently, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized benzoxazoles. For instance, palladium-catalyzed Suzuki-Miyaura coupling of a borylated benzoxazole with an aryl halide or, conversely, a halogenated benzoxazole with a boronic acid can be employed to introduce a variety of substituents, including those containing halogens. nih.gov While not a direct precursor strategy for the benzoxazole core itself, this method allows for the late-stage functionalization and introduction of halogenated aryl groups at the 2-position.

| Benzoxazole Precursor | Coupling Partner | Catalyst/Conditions | Product Type |

| 2-Aminophenol | Halogenated Acyl Halide | Base | 2-(Halogenated-alkyl/aryl)benzoxazole |

| 2-Halobenzoxazole | Aryl Boronic Acid | Palladium Catalyst | 2-Arylbenzoxazole |

| 2-Borylbenzoxazole | Aryl Halide | Palladium Catalyst | 2-Arylbenzoxazole |

This table summarizes methods for introducing halogenated substituents onto the benzoxazole scaffold.

Transition Metal-Catalyzed Synthetic Routes to Substituted Benzoxazoles

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzoxazoles are no exception. Various metals, including iron, palladium, copper, rhodium, and zirconium, have been employed to facilitate the construction of the benzoxazole ring system through diverse mechanistic pathways.

Iron-Catalyzed Cascade C–N/C–O Coupling Approaches

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a sustainable alternative to precious metal catalysts. An efficient method for synthesizing 2-arylbenzoxazoles involves an iron-catalyzed domino C–N/C–O cross-coupling reaction. nih.govrsc.org This approach addresses some limitations of palladium and copper-catalyzed methods, such as restricted substrate scope and prolonged reaction times. nih.govrsc.org

The reaction typically involves the coupling of a primary amide with a 1-bromo-2-iodobenzene (B155775) derivative. nih.gov A catalyst system comprising Fe₂O₃ and a ligand like N,N'-dimethylethylenediamine (DMEDA) has proven effective for both the C–N and C–O bond formations in a cascade manner. nih.gov The proposed mechanism initiates with the C–N cross-coupling of the benzamide (B126) with the aryl halide, followed by an intramolecular C–O coupling to furnish the benzoxazole ring. nih.gov Another iron-catalyzed approach utilizes o-nitrophenols and benzylic alcohols, where a hydrogen transfer strategy facilitates a cascade of reactions including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation to yield 2-arylbenzoxazoles. acs.org

| Catalyst System | Reactants | Key Features | Yields | Reference |

| Fe₂O₃ / DMEDA | Benzamide, 1-bromo-2-iodobenzene | Eco-friendly, effective for both C–N and C–O coupling | Moderate to Good | nih.gov |

| Iron catalyst | o-Nitrophenols, Benzylic alcohols | Hydrogen transfer strategy, cascade reaction | Good to Excellent | acs.org |

Palladium-Mediated Cross-Coupling Strategies for Brominated Benzoxazoles

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of brominated benzoxazoles, palladium-catalyzed cross-coupling reactions are instrumental for introducing aryl groups at the 2-position.

An efficient room-temperature, palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been developed. nih.gov This deprotonative cross-coupling process (DCCP) utilizes a Pd(OAc)₂/NiXantphos catalyst system and allows for the introduction of various aryl and heteroaryl groups in good to excellent yields. nih.gov The direct C-H bond arylation of benzoxazoles with aryl chlorides has also been achieved using a well-defined NHC-Pd(II)-Im complex. organic-chemistry.org Furthermore, palladium-catalyzed direct alkynylations of heteroarenes with gem-dichloroalkenes provide a modular and step-economical synthesis of diversely decorated heteroaryl alkynes. organic-chemistry.org The combination of a palladium catalyst with a copper co-catalyst has been shown to be effective for the C-H arylation of a range of heterocycles. acs.org

| Catalyst System | Reaction Type | Key Features | Yields | Reference |

| Pd(OAc)₂ / NiXantphos | Direct 2-arylation with aryl bromides | Room temperature, deprotonative cross-coupling | 60-99% | nih.gov |

| NHC-Pd(II)-Im complex | Direct C-H arylation with aryl chlorides | Good yields for various aryl chlorides | Good | organic-chemistry.org |

| Pd/Cu catalyst | C-H arylation | Mild reaction conditions, low catalyst loading | Not specified | acs.org |

| Pd(dppf)Cl₂ / CuI | Sonogashira coupling with terminal alkynes | Aerobic conditions | Not specified | mdpi.com |

Copper(II)-Catalyzed Conversions and Domino Reactions

Copper catalysts offer a cost-effective and versatile platform for benzoxazole synthesis. Copper(II)-catalyzed domino annulation approaches have been developed, which involve either intermolecular cross-coupling of 1,2-dihaloarenes with primary amides or a one-pot reaction of 2-bromoanilines with acyl chlorides. nih.govorganic-chemistry.org The latter strategy is particularly versatile and can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. nih.govorganic-chemistry.org

Another notable copper-catalyzed method involves the conversion of bisaryloxime ethers to 2-arylbenzoxazoles through a cascade C-H functionalization and C-N/C-O bond formation under an oxygen atmosphere. organic-chemistry.org Furthermore, a simple and general approach for the synthesis of 2-aminopyridylbenzoxazole derivatives has been developed via a copper-catalyzed domino reaction involving intermolecular N-arylation and intramolecular O-arylation. rsc.orgnih.gov This method is notable for its step economy and high tolerance for various functional groups. rsc.orgnih.gov

| Catalyst System | Reaction Type | Key Features | Yields | Reference |

| CuI / 1,10-phenanthroline | Domino annulation of 2-bromoanilines and acyl chlorides | Microwave acceleration, versatile | Good | nih.govorganic-chemistry.org |

| Copper(II) catalyst | Cascade conversion of bisaryloxime ethers | Oxygen atmosphere, C-H functionalization | Not specified | organic-chemistry.org |

| CuI | Domino N-arylation and O-arylation | Step economy, broad functional group tolerance | Good to Excellent | rsc.orgnih.gov |

Rhodium-Catalyzed C(sp²)-H Functionalization

Rhodium catalysis has enabled the direct functionalization of C(sp²)–H bonds, providing a powerful tool for the synthesis of complex molecules. snnu.edu.cn While specific examples directly pertaining to this compound are not detailed in the provided search results, the general principles of rhodium-catalyzed C-H functionalization are applicable. These reactions often proceed via directing group-assisted ortho-C-H bond activation. bohrium.com Chiral CpRh(III) complexes have been used for enantioselective C-H iodination, bromination, and chlorination reactions, highlighting the potential for creating stereochemically complex benzoxazole derivatives. bohrium.com The development of rhodium-catalyzed asymmetric C-H functionalization reactions has been a significant area of research over the last two decades. snnu.edu.cn

Zirconium-Catalyzed One-Pot Synthesis

Zirconium catalysts, particularly Zirconium tetrachloride (ZrCl₄), offer a green and efficient alternative for benzoxazole synthesis. researchgate.netnih.govpulisichem.com A one-pot method involving the coupling of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297) using catalytic ZrCl₄ in ethanol (B145695) has been reported to produce a wide range of benzoxazoles in high yields. researchgate.netnih.govpulisichem.com This method is advantageous due to its use of a relatively non-toxic and low-cost catalyst, mild reaction conditions, and the use of oxygen as an oxidant. researchgate.netpulisichem.com The reaction proceeds through the formation of an imine-phenol intermediate, followed by cyclization. researchgate.net Another zirconium-based catalyst, zirconium dodecylphosphonate, has been shown to be effective for the selective synthesis of 2-alkylbenzoxazoles from aliphatic carboxylic acids and 2-aminophenol under solvent-free conditions. scispace.com

| Catalyst | Reactants | Key Features | Yields | Reference |

| ZrCl₄ | Catechols, Aldehydes, Ammonium acetate | Green, one-pot, mild conditions, oxygen as oxidant | Up to 97% | researchgate.netnih.govpulisichem.com |

| Zirconium dodecylphosphonate | Aliphatic carboxylic acids, 2-aminophenol | Solvent-free, selective for 2-alkylbenzoxazoles | High | scispace.com |

Metal-Free and Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant push towards developing metal-free and green synthetic methodologies to minimize environmental impact. For benzoxazole synthesis, several innovative approaches have emerged.

One strategy involves the direct oxidative cyclization of catechols and primary amines using systems like DDQ/EA or O₂/water. researchgate.net Another highly general method utilizes a modular phenol functionalization controlled by TEMPO for the direct synthesis of benzoxazoles from phenols and amines. acs.org This method is notable for its broad substrate scope and compatibility with a wide range of functional groups. acs.org A transition-metal-free method for synthesizing 2-arylbenzoxazoles from readily available cyclohexanones and benzamides has also been described, using a combination of KI, p-TsOH, and DMSO with oxygen as the oxidant. rsc.org Furthermore, electrochemical methods offer a green alternative, such as the anodic oxidation of glycine (B1666218) derivatives to form 2-substituted benzoxazoles without the need for transition metals or chemical oxidants, producing only hydrogen as a byproduct. organic-chemistry.org Anodic cyclization has also been used to achieve C=N coupling with phenol/phenoxide to form the benzoxazole ring at room temperature. rsc.org

Brønsted Acid-Catalyzed Cyclization Reactions

Brønsted acid catalysis represents a fundamental and effective strategy for the synthesis of benzoxazoles. This method typically involves the acid-catalyzed condensation of a 2-aminophenol with a carbonyl compound, such as a carboxylic acid, aldehyde, or β-diketone, followed by intramolecular cyclization and dehydration to form the benzoxazole ring.

One notable approach involves the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid like p-toluenesulfonic acid monohydrate (TsOH·H₂O) and a copper salt such as copper iodide (CuI). organic-chemistry.orgacs.org This dual catalytic system has proven effective for synthesizing a variety of 2-substituted benzoxazoles. organic-chemistry.org The reaction tolerates a range of substituents on the 2-aminophenol ring, including methyl, chloro, bromo, and nitro groups. acs.orgnih.gov The optimized conditions typically involve heating the reactants in a solvent like acetonitrile (B52724). organic-chemistry.org

Another innovative use of Brønsted acidity is seen in Brønsted acidic ionic liquid gels (BAIL gels). nih.govacs.org These materials act as efficient and reusable heterogeneous catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. nih.govrsc.org The gel is prepared by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (B98303) (TEOS), creating a solid catalyst that simplifies product purification and allows for catalyst recycling. nih.govacs.org While traditional Brønsted and Lewis acids show low catalytic activity in this reaction, the BAIL gel can afford excellent yields. acs.org

Table 1: Examples of Brønsted Acid-Catalyzed Synthesis of Benzoxazole Analogues

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde | BAIL gel | Solvent-free | 130 | 5 | 98 | nih.govacs.org |

| 2-Aminophenol, 4-Chlorobenzaldehyde | BAIL gel | Solvent-free | 130 | 5 | 96 | nih.gov |

| 2-Aminophenol, 4-Nitrobenzaldehyde | BAIL gel | Solvent-free | 130 | 5 | 95 | nih.gov |

| 4-Bromo-2-aminophenol, Acetylacetone | TsOH·H₂O / CuI | Acetonitrile | 80 | 16 | 77 | organic-chemistry.org |

Electrochemical Oxidation/Cyclization Protocols

Electrochemical synthesis has emerged as a powerful and green alternative for constructing benzoxazole rings, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgrsc.org These methods utilize an electric current to initiate the key bond-forming steps.

One such protocol involves the electrochemical synthesis of benzoxazoles from readily available anilides. rsc.org This method employs common electrode materials and a simple constant current, tolerating various functional groups and providing good yields. rsc.org Another approach is the direct electrochemical synthesis from 3,5-di-tert-butylcatechol (B55391) and benzylamines. rsc.org In this process, the electrochemically generated 3,5-di-tert-butyl-1,2-benzoquinone reacts with the benzylamine (B48309) derivative through a series of electron transfers and chemical reactions to form the corresponding benzoxazole. rsc.org

A more recent development is the electrosynthesis of 2-substituted benzoxazoles through an intramolecular Shono-type oxidative coupling of glycine derivatives. acs.org This atom-economical and environmentally friendly process is free of transition metals and external oxidants, producing hydrogen gas as the only byproduct. acs.org The method demonstrates a broad substrate scope and is suitable for gram-scale reactions. acs.org Furthermore, indirect or "ex-cell" electrochemical synthesis has been reported, using a recyclable redox mediator based on an iodine(I)/iodine(III) couple. acs.org This technique is compatible with a wide array of redox-sensitive functional groups, including bromine and alkenes. acs.org

Table 2: Examples of Electrochemical Synthesis of Benzoxazole Analogues

| Substrate | Method | Electrode Material | Key Features | Product Yield (%) | Ref |

|---|---|---|---|---|---|

| Glycine Derivatives | Intramolecular Shono-type coupling | Not specified | Transition metal- and oxidant-free | 51-85 | acs.org |

| Anilides | Constant current protocol | Common materials | Avoids conventional pathways | Good | rsc.org |

| 3,5-di-tert-butylcatechol, Benzylamines | Oxidation of catechol | Carbon electrode | Catalyst-free, green conditions | High | rsc.org |

Solvent-Free and Reusable Catalyst Systems (e.g., Ionic Liquids, PEG-SO3H)

The development of solvent-free reaction conditions and reusable catalysts addresses key principles of green chemistry, minimizing waste and improving economic viability. Ionic liquids and polymer-supported catalysts have been extensively explored for benzoxazole synthesis.

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ILs, have been used as effective and recyclable catalysts. nih.govbepls.com For instance, a Brønsted acidic ionic liquid gel (BAIL gel) facilitates the condensation of 2-aminophenols and aldehydes under solvent-free conditions at elevated temperatures, with the catalyst being easily separated and reused for multiple cycles without significant loss of activity. nih.govacs.orgrsc.org Another example is the bis-ionic liquid [BDBDIm]Br, which catalyzes the reaction between salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol at room temperature, also under solvent-free conditions. tandfonline.comtandfonline.com This method offers excellent yields and a simple work-up procedure where the ionic liquid can be recovered and reused. tandfonline.comtandfonline.com

Poly(ethylene glycol)-sulfonic acid (PEG-SO3H): PEG-SO3H is a cost-effective, efficient, and reusable heterogeneous catalyst for the one-pot synthesis of various benzoxazole derivatives. jpsbr.orgajol.infoscielo.org.za It effectively catalyzes the condensation reaction between o-aminophenols and aromatic aldehydes at room temperature in ethanol, offering high yields and short reaction times. jpsbr.org The heterogeneity of the catalyst allows for its recovery and reuse for at least five cycles with minimal loss in catalytic activity. jpsbr.org This system's advantages include operational simplicity, easy work-up, and excellent product purity. jpsbr.orgajol.info Other reusable systems include magnetic nanoparticles coated with a sulfonic acid group (Fe3O4@SiO2-SO3H), which catalyze the reaction between 2-aminophenol and aldehydes under solvent-free conditions and can be recovered using an external magnet. ajchem-a.com

Table 3: Performance of Reusable Catalysts in Benzoxazole Synthesis

| Catalyst | Reactants | Conditions | Yield (%) | Catalyst Reusability | Ref |

|---|---|---|---|---|---|

| BAIL gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5 h, solvent-free | 98 | Up to 5 runs | nih.govrsc.org |

| [BDBDIm]Br | Salicylic acid deriv., 2-amino-4-chlorophenol | Room temp., solvent-free | 82-95 | Up to 3 runs | tandfonline.com |

| PEG-SO3H | o-Aminophenol, Benzaldehyde | Room temp., ethanol | High | Up to 5 runs | jpsbr.org |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Benzaldehyde | 50 °C, solvent-free | 98 | Several times | ajchem-a.com |

Electrophilic Aromatic Substitution on the Benzoxazole Ring System

The benzoxazole ring system, while generally electron-deficient, can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the benzene ring.

Directed Halogenation and Fluorination Strategies for Specific Isomeric Purity

The introduction of additional halogen atoms onto the this compound core requires careful consideration of the directing effects of the existing bromo and fluoro groups. Halogens are generally deactivating yet ortho-, para-directing. masterorganicchemistry.com In this specific scaffold, the fluorine at C-5 and the bromine at C-7 will influence the position of further electrophilic attack.

For electrophilic fluorination, reagents like Selectfluor™ (F-TEDA-BF4) are commonly employed. mdpi.com The precise conditions, including the choice of solvent, can significantly influence the outcome of the reaction and the isomeric purity of the product. mdpi.com For instance, reactions in acetonitrile might favor fluorination, while the presence of other nucleophiles could lead to different functionalizations. chem-soc.si

Sulfonation and Other Electrophilic Modifications at Defined Positions

Sulfonation of the benzoxazole ring can be achieved using standard sulfonating agents like fuming sulfuric acid (H2SO4/SO3). The position of sulfonation will be directed by the existing substituents. Other electrophilic modifications, such as nitration, can also be performed, typically using a mixture of nitric acid and sulfuric acid at low temperatures. The electron-withdrawing nature of the nitro group can further modify the reactivity of the benzoxazole system in subsequent reactions.

Nucleophilic Substitution Reactions at the Benzoxazole Scaffold

The bromine atom at the 7-position of the benzoxazole ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. core.ac.uk This reactivity is enhanced by the electron-withdrawing nature of the benzoxazole ring system.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

Alkoxylation: Introduction of an alkoxy group by reacting with a sodium alkoxide in the corresponding alcohol.

Halogen Exchange: The bromine can be replaced by iodine through reaction with potassium iodide (KI) and a copper(I) iodide (CuI) catalyst in a solvent like dimethylformamide (DMF).

The success of these reactions can be influenced by steric hindrance from neighboring groups.

Advanced C-H Functionalization Methodologies for Benzoxazole Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic compounds like benzoxazoles. mdpi.comnih.gov These methods avoid the need for pre-functionalized starting materials and allow for the direct formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

Strategies for Post-Synthetic Derivatization at the Bromine and Fluorine Sites

The bromine and fluorine atoms on the this compound scaffold serve as versatile handles for further derivatization, significantly expanding the accessible chemical space.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) at the Bromine Position

The bromine atom at the C-7 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-benzoxazole with an aryl or vinyl boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netrsc.org This method is widely used for the synthesis of biaryl compounds and is known for its high functional group tolerance. rsc.org The choice of catalyst, such as Pd(PPh3)4, and base, like sodium carbonate, is crucial for the reaction's efficiency. researchgate.net

Heck Reaction: The Heck reaction couples the bromo-benzoxazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. beilstein-journals.orgnih.gov This reaction is a powerful tool for the vinylation of aryl halides. The choice of reaction conditions, including the use of additives like tetrabutylammonium (B224687) bromide (TBAB), can be critical to suppress side reactions like debromination. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-benzoxazole and a terminal alkyne. organic-chemistry.orgsoton.ac.uk It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. mdpi.com

Regioselective Functionalization and Derivatization of the 7 Bromo 5 Fluoro 1,3 Benzoxazole Core

Exploitation of Carbon-Halogen Bonds for Further Functional Group Interconversions

The presence of two distinct halogen atoms on the benzene (B151609) ring of the 7-bromo-5-fluoro-1,3-benzoxazole scaffold offers significant opportunities for selective functionalization. The carbon-bromine (C-Br) bond at the 7-position and the carbon-fluorine (C-F) bond at the 5-position exhibit differential reactivity, which can be harnessed for sequential and site-specific modifications. This allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of diverse derivatives.

The C7-Br bond is generally more susceptible to transformation via transition-metal-catalyzed cross-coupling reactions compared to the more robust C5-F bond. This difference in reactivity is a cornerstone for the regioselective derivatization of the core structure.

Detailed searches of scientific literature and chemical databases did not yield specific, documented examples of functional group interconversions for the compound this compound itself. However, based on the well-established reactivity of analogous aryl bromides and fluorides, particularly within the benzoxazole (B165842) family, several key transformations can be anticipated. The primary methods for exploiting the carbon-halogen bonds on this scaffold would involve palladium-catalyzed cross-coupling reactions at the C7-Br position and, under more forcing conditions, nucleophilic aromatic substitution (SNAr) at the C5-F position.

Common and effective transformations for aryl bromides like the one at the C7 position include Suzuki-Miyaura couplings to form C-C bonds, Buchwald-Hartwig aminations to form C-N bonds, and Heck couplings to introduce alkenyl groups. rsc.orgorganic-chemistry.orgbeilstein-journals.org The fluorine atom at the C5 position is generally less reactive in these catalytic cycles but can be displaced by strong nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the fused oxazole (B20620) ring. smolecule.com

While direct experimental data for this compound is not available in the reviewed literature, the following table outlines the prospective functionalization reactions based on established chemical principles for similarly substituted heteroaromatic compounds.

Interactive Data Table: Prospective Functionalization of this compound

| Reaction Type | Target Bond | Reagents & Catalysts | Potential Product |

| Suzuki-Miyaura Coupling | C7-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Aryl-5-fluoro-1,3-benzoxazole |

| Buchwald-Hartwig Amination | C7-Br | Amine (R₂NH), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 7-(Dialkyl/Aryl)amino-5-fluoro-1,3-benzoxazole |

| Heck Coupling | C7-Br | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 7-Alkenyl-5-fluoro-1,3-benzoxazole |

| Sonogashira Coupling | C7-Br | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-5-fluoro-1,3-benzoxazole |

| C-O Coupling | C7-Br | Alcohol/Phenol (B47542), Pd or Cu catalyst, Ligand, Base | 7-Alkoxy/Aryloxy-5-fluoro-1,3-benzoxazole |

| Nucleophilic Aromatic Substitution (SNAr) | C5-F | Strong nucleophile (e.g., NaOMe, R₂NH), High Temperature | 7-Bromo-5-methoxy/amino-1,3-benzoxazole |

This table represents potential reactions based on the known reactivity of similar chemical structures. Specific conditions would require experimental optimization for the this compound substrate.

Computational and Theoretical Investigations of 7 Bromo 5 Fluoro 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio methods used to solve the Schrödinger equation for a molecule. DFT methods, such as the widely used B3LYP functional, are often favored for their balance of computational cost and accuracy in accounting for electron correlation. The HF method, while more foundational, typically serves as a starting point for more advanced calculations. For 7-Bromo-5-fluoro-1,3-benzoxazole, these methods would be employed to calculate its total energy, electronic structure, and other fundamental properties. Studies on similar benzoxazole (B165842) derivatives frequently utilize DFT to predict their behavior and properties. growingscience.comresearchgate.net

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that locates the minimum energy structure on the potential energy surface. For a molecule like this compound, which is largely planar and rigid, this process would confirm the planarity of the benzoxazole ring system and determine the precise bond lengths, bond angles, and dihedral angles. While multiple conformers are unlikely for this specific structure, in more flexible benzoxazole derivatives, conformational analysis is used to identify the most stable spatial arrangements of the atoms.

Electronic Structure Analysis: Charge Distribution and Atomic Charges

Understanding the distribution of electrons within a molecule is key to predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. This analysis would reveal the electron-withdrawing effects of the fluorine, bromine, and nitrogen atoms, and the oxygen atom, leading to a map of the electrostatic potential. This charge distribution is critical for predicting sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule where these orbitals are localized, providing insight into its reactivity in various chemical reactions. growingscience.comresearchgate.net

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: Specific values for this compound are not available in published literature. |

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be most relevant for studying its interactions with solvent molecules or biological macromolecules, such as enzymes or receptors. These simulations can provide detailed information on how the molecule fits into a binding site and the stability of the resulting complex, which is crucial for drug design. Such studies are commonly performed for bioactive benzoxazole derivatives to understand their mechanism of action. researchgate.net

Elucidation of Structure-Reactivity and Structure-Property Relationships via Computational Modeling

By systematically studying a series of related compounds, computational modeling can establish clear structure-activity relationships (SAR) or structure-property relationships (SPR). For benzoxazoles, this involves correlating calculated properties (like the HOMO-LUMO gap or atomic charges) with experimentally observed activities (such as antimicrobial or anticancer effects). While no specific modeling studies exist for this compound, research on analogous compounds demonstrates that the nature and position of halogen substituents significantly influence their biological and chemical properties.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 7 Bromo 5 Fluoro 1,3 Benzoxazole and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-proton framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the core structure of 7-Bromo-5-fluoro-1,3-benzoxazole derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical benzoxazole (B165842) structure, aromatic protons resonate in the downfield region (δ 7.0-8.5 ppm). The specific chemical shifts and splitting patterns are dictated by the substitution pattern on the benzene (B151609) ring. For instance, the fluorine and bromine atoms in the this compound system significantly influence the chemical shifts of adjacent protons through their electronic effects and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Carbons in the benzoxazole ring system appear at characteristic chemical shifts; for example, the C-2 carbon of the benzoxazole ring is typically found in the δ 150-165 ppm range. rsc.org Carbons directly attached to electronegative atoms like oxygen, nitrogen, fluorine, and bromine will have their signals shifted to predictable regions. For example, the carbon atom bonded to bromine (C-7) is expected to resonate at approximately δ 115–120 ppm.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for Benzoxazole Derivatives

| Compound Name | ¹H NMR (Solvent) δ [ppm] | ¹³C NMR (Solvent) δ [ppm] |

| Benzo[d]oxazol-2-amine acs.org | (400 MHz, DMSO-d₆): 7.35 (s, 2H), 7.30 (d, J = 7.8 Hz, 1H), 7.19 (d, J = 7.3 Hz, 1H), 7.08 (t, J = 7.2 Hz, 1H), 6.95 (t, J = 7.2 Hz, 1H) | (101 MHz, DMSO-d₆): 162.70, 147.92, 143.61, 123.45, 119.92, 115.25, 108.38 |

| 5-Fluoro-2-methyl-6-(4-phenylpiperazin-1-yl)-benzo[d]oxazole mdpi.com | (400 MHz, CDCl₃): 7.27 (m, 1H, H-4), 7.06 (d, J = 6.8 Hz, 1H, H-7), 3.35 (s, 2H, piperazine), 3.22 (s, 2H, piperazine), 2.54 (s, 3H, CH₃) | (100 MHz, CDCl₃): 163.1, 153.9, 151.5, 150.0, 137.2, 134.9, 128.2, 119.3, 115.4, 105.4, 99.5, 50.2, 48.6, 13.5 |

| 2-phenyl-benzoxazole-5-carboxylic acid methyl ester rsc.org | (400 MHz, CDCl₃): 8.4 (d, J =1.4 Hz, 1H), 8.25-8.23 (m, 2 H), 8.09 (dd, J =8.5, 1.6 Hz, 1H), 7.6(d, J =8.5 Hz, 1H), 7.55-7.49(m, 3H), 3.95(s, 3H) | (100MHz, CDCl₃): 166.7, 164.3, 153.6, 142.2, 131.9, 128.9, 127.8, 127.0, 126.6, 121.9, 110.3, 52.3 |

¹⁹F NMR for Fluorine-Containing Analogues

Fluorine-19 (¹⁹F) NMR is an essential technique for characterizing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR detection. wikipedia.org ¹⁹F NMR spectra exhibit a wide range of chemical shifts, which are highly sensitive to the electronic environment, providing valuable structural information. wikipedia.org

For 5-fluoro-benzoxazole derivatives, the ¹⁹F chemical shift provides direct evidence of the fluorine atom's position. Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) is readily observed and provides crucial connectivity data. cdnsciencepub.com For example, a fluorine atom at the C-5 position will couple to the protons at C-4 and C-6, resulting in characteristic splitting patterns in both the ¹H and ¹⁹F NMR spectra. cdnsciencepub.com These coupling constants, which can occur over several bonds, are invaluable for confirming the substitution pattern on the aromatic ring. wikipedia.org

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to fully resolve overlapping signals and establish definitive atomic connections.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is used to map out proton-proton networks within the molecule, such as the relationship between protons on the benzoxazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is a powerful tool for assigning specific ¹³C signals based on the assignments of their attached protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of specific functional groups. bohrium.com

For this compound, key vibrational bands would include:

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole (B20620) ring and the C=C bonds of the benzene ring typically appear in the 1500-1650 cm⁻¹ region. sci-hub.senih.gov

C-O Stretching: The C-O-C stretching of the oxazole ring gives rise to strong bands, often in the 1200-1300 cm⁻¹ range. bohrium.com

C-F and C-Br Stretching: The vibrations associated with the carbon-fluorine and carbon-bromine bonds are expected in the fingerprint region of the spectrum. C-F stretches are typically found around 1000-1100 cm⁻¹, while C-Br stretches appear at lower wavenumbers, generally below 750 cm⁻¹. nih.gov

Aromatic C-H Stretching and Bending: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹, while out-of-plane C-H bending modes (750-900 cm⁻¹) can provide information about the substitution pattern on the benzene ring. researchgate.net

Interactive Table 2: Representative IR Absorption Bands for Benzoxazole Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| C=N Stretch (Oxazole Ring) | 1654 - 1688 | nih.gov |

| C=C Stretch (Aromatic) | 1452 - 1496 | nih.gov |

| C-O-C Stretch (Oxazole Ring) | 1200 - 1300 | bohrium.com |

| C-F Stretch | 1000 - 1100 | nih.gov |

| C-Br Stretch | < 750 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugated systems (chromophores) within a molecule. bohrium.com

The benzoxazole ring system is a chromophore that absorbs UV light. The position of the maximum absorption (λmax) is sensitive to the substituents on the ring. arabjchem.org Electron-donating or electron-withdrawing groups, as well as extending the conjugation, can shift the absorption to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). The presence of bromine and fluorine atoms on the benzene ring of this compound will influence its electronic transitions and thus its UV-Vis absorption spectrum. nih.gov Analysis of the λmax values for a series of derivatives can provide insights into their electronic properties. diva-portal.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) of ions to four or five decimal places, allowing for the calculation of a unique molecular formula. acs.org

For this compound (C₇H₃BrFNO), HRMS would confirm the calculated exact mass of 214.9436. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural clues. The molecule breaks apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule.

Interactive Table 3: HRMS Data for a Representative Benzoxazole Derivative

| Compound Name | Formula | Ion | Calculated m/z | Found m/z | Reference |

| Benzo[d]oxazol-2-amine | C₇H₆N₂O | [M+H]⁺ | 135.0553 | 135.0554 | acs.org |

| 5-Fluoro-2-phenyl-1,3-benzoxazole | C₁₃H₈FNO | [M]⁺ | 213.0584 | 213.0590 | arabjchem.org |

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This powerful analytical method provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, offering a detailed insight into the molecular geometry of this compound and its derivatives. Furthermore, XRD reveals the arrangement of molecules within the crystal lattice, a critical aspect for understanding intermolecular interactions that govern the solid-state properties of a material.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, extensive studies on analogous substituted benzoxazoles provide a robust framework for understanding its likely solid-state characteristics. These studies consistently demonstrate the planar nature of the benzoxazole ring system, a feature that facilitates various types of intermolecular interactions.

Research on related benzoxazole derivatives has shown that their crystal structures are often stabilized by a network of non-covalent interactions. For instance, in the crystal structures of some 2-substituted benzoxazole derivatives, the molecules are reported to have a triclinic crystal system with a P1̅ space group. bldpharm.comnih.gov The planarity of the benzoxazole scaffold is a recurring theme, which promotes π-π stacking interactions between adjacent aromatic rings. These interactions, along with hydrogen bonds and halogen bonds, play a crucial role in the supramolecular assembly of these compounds. acs.org

To illustrate the type of data obtained from single-crystal XRD analysis of this class of compounds, the following tables present crystallographic information for representative benzoxazole derivatives.

Table 1: Representative Crystallographic Data for Substituted Benzoxazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1̅ | --- | --- | --- | --- | --- | --- | --- |

| 2-[(arylidene) cyanomethyl] benzoxazole | Triclinic | P1̅ | --- | --- | --- | --- | --- | --- | 2 |

| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)acetamide (4ac) | Monoclinic | P2₁ | --- | --- | --- | --- | --- | --- | --- |

| N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acetamide (4bc) | Monoclinic | C2/c | --- | --- | --- | --- | --- | --- | 8 |

Data for specific unit cell parameters (a, b, c, α, β, γ) were not fully available in the provided search results for all compounds. Z represents the number of molecules in the unit cell. bldpharm.comnih.govmdpi.com

The analysis of bond lengths and angles within the benzoxazole core of various derivatives confirms the hybridised nature of the atoms and the aromaticity of the benzene ring. The fusion of the oxazole and benzene rings results in a rigid, planar structure. For example, in N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acetamide (4bc), the entire molecule is approximately planar, with a small dihedral angle of 8.61° between the methylphenyl plane and the oxazole ring. mdpi.com This planarity is a key factor in facilitating close packing and intermolecular interactions within the crystal. In contrast, a larger dihedral angle of 55.65° was observed in the related compound 4ac, indicating that substituent groups can induce significant conformational changes. mdpi.com

Table 2: Selected Bond Lengths and Angles for a Representative Benzoxazole Derivative

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C-Br | 1.9055 (in a brominated benzoxazole derivative) |

| Bond Length | C=O | 1.1988 (in a brominated benzoxazole derivative) |

| Dihedral Angle | Methylphenyl plane - Oxazole ring (in 4bc) | 8.61 |

| Dihedral Angle | Methylphenyl plane - Oxazole ring (in 4ac) | 55.65 |

Data is from representative brominated and substituted benzoxazole derivatives as specific data for the title compound is unavailable. mdpi.comresearchgate.net

Exploration of 7 Bromo 5 Fluoro 1,3 Benzoxazole As a Core Scaffold in Specialized Chemical Applications

Applications in Advanced Materials Science Research

The unique electronic properties imparted by the benzoxazole (B165842) ring and its halogen substituents make 7-Bromo-5-fluoro-1,3-benzoxazole a building block of interest in materials science. Its electron-deficient nature and potential for derivatization allow for its incorporation into larger, functional material systems.

Development of Fluorescent and Photochromic Materials

The benzoxazole core is a known fluorophore, and its derivatives are integral to the development of photoluminescent materials. While specific studies detailing the fluorescent properties of this compound are not extensively documented in publicly available research, the general class of benzoxazoles is widely used. The introduction of substituents like bromo and fluoro groups can modulate the emission wavelengths. For instance, studies on other substituted benzoxazoles have shown that electron-donating and accepting groups can tune the fluorescence characteristics, leading to materials that emit light across the visible spectrum, including blue light emission. This tunability is crucial for applications such as organic light-emitting diodes (OLEDs).

Similarly, photochromism—the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation—has been observed in related heterocyclic systems. While direct evidence for photochromic behavior in this compound is not prominent, its structural motifs are present in molecules known to exhibit this property.

Integration into Polymer and Specialty Chemical Systems

Benzoxazole derivatives are utilized in the synthesis of high-performance polymers, such as heat-resistant polymers, due to the thermal stability of the heterocyclic ring. The this compound scaffold can serve as a monomer or a precursor to monomers for polymerization reactions. The bromine atom provides a reactive handle for cross-coupling reactions, enabling its integration into polymer backbones or as a pendant group to modify polymer properties.

As a specialty chemical, this compound is primarily valued as a versatile intermediate. Its reactivity allows it to be a starting material for more complex molecules used in various research and industrial applications. Chemical suppliers list it as a building block, indicating its role in the synthesis of a diverse range of target compounds.

Utility in Agrochemical Compound Design and Synthesis

The benzoxazole ring is a "privileged structure" found in numerous biologically active compounds, including those with applications in agriculture. Halogenated aromatic compounds are frequently used in the design of pesticides and herbicides. The presence of both bromine and fluorine in this compound makes it a candidate for agrochemical research. These halogens can enhance metabolic stability and membrane permeability, which are desirable traits for agrochemicals. The compound serves as a key intermediate, where the bromo group can be displaced or used in coupling reactions to build more complex molecules with potential fungicidal, herbicidal, or insecticidal activities.

Role as Chiral Auxiliaries and Chiral Receptors in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are used to induce stereoselectivity in chemical reactions. While the application of this compound itself as a chiral auxiliary or receptor is not well-documented, the broader class of benzoxazoles has been explored in this context. For a molecule to function as a chiral auxiliary, it must be chiral itself. This compound is achiral; however, it could be a precursor to chiral derivatives. By introducing a chiral substituent, it could potentially be developed into a chiral ligand or auxiliary for stereocontrolled transformations.

Application as Ligands in Catalytic Systems

The nitrogen atom in the oxazole (B20620) ring of this compound can act as a coordination site for metal ions, making it a potential ligand for catalytic systems. Benzoxazole-containing ligands have been successfully employed in various transition-metal-catalyzed reactions. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine and bromine atoms, can affect the activity and selectivity of the metal catalyst. The bromine atom also offers a site for further functionalization, allowing for the synthesis of bidentate or multidentate ligands, which often exhibit enhanced catalytic performance. For example, related benzoxazole structures are part of ligands used in copper-catalyzed and palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.

Future Directions and Interdisciplinary Research Perspectives on Halogenated Benzoxazoles

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of halogenated benzoxazoles is moving towards more efficient, sustainable, and selective methods. Traditional synthetic routes often require harsh conditions and produce significant waste, prompting a shift towards greener alternatives. numberanalytics.comnumberanalytics.com

Key emerging methodologies include:

Metal-Catalyzed Synthesis: Transition metal catalysts, including palladium, iron, and platinum, are increasingly used to facilitate the construction of the benzoxazole (B165842) core. acs.orgnih.gov For example, iron-catalyzed tandem oxidative processes allow for the synthesis of substituted benzoxazoles from simple starting materials like toluene (B28343) derivatives and 2-aminophenols. rsc.org Platinum catalysis has been shown to be effective in the direct synthesis of 2-trichlorobenzoxazoles from 2-aminophenols and halogenated nitriles. acs.orgacs.orgscribd.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic protocols. This includes the use of non-toxic solvents, such as alcoholic solvents, which can proceed without the need for an external acid or base. acs.orgacs.orgscribd.com Microwave-assisted synthesis using ionic liquids as catalysts has also emerged as a rapid, solvent-free method for producing 2-arylbenzoxazoles with high yields. researchgate.net

One-Pot Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing the need for intermediate purification. An iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization is one such one-pot method for preparing 2-arylbenzoxazoles. researchgate.net

| Synthetic Strategy | Catalyst/Conditions | Key Advantages | Research Finding |

| Direct Synthesis from Halogenated Nitriles | Platinum (PtCl₄) or non-catalyzed in alcoholic solvent | Flexibility in reaction conditions; green, non-catalyzed option available. acs.orgacs.org | A non-catalyzed method in ethanol (B145695) or methanol (B129727) yielded good results for 2-trichlorobenzoxazoles. acs.org |

| Tandem Oxidative Process | Iron catalyst | Uses easily available substrates; straightforward approach. rsc.org | Successfully synthesized substituted benzoxazoles from toluene derivatives and 2-aminophenols. rsc.org |

| Microwave-Assisted Synthesis | [Bmim]PF6 (ionic liquid) | Short reaction time, solvent-free, high efficiency, and scalable. researchgate.net | Efficiently produced 2-arylbenzoxazoles from o-aminophenol and aldehydes. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry, offering powerful methods for analyzing large datasets to predict reaction outcomes and design novel compounds. numberanalytics.comijsea.com

Reaction Prediction: AI models can be trained on vast databases of chemical reactions to predict the most likely products, yields, and optimal conditions for a given set of reactants. acs.org For instance, machine learning can help predict the rate or selectivity of a reaction, which is crucial for controlling the synthesis of complex molecules like halogenated benzoxazoles. eurekalert.org However, the quality of the training data is critical, as models may sometimes reflect literature popularity rather than chemical reactivity. acs.org

Compound Design and Retrosynthesis: AI is being used to design new benzoxazole derivatives with specific desired properties. numberanalytics.com Generative models can propose novel molecular structures, while retrosynthesis algorithms can predict the most efficient synthetic pathways to create them. engineering.org.cn This accelerates the discovery of new functional materials and potential drug candidates. ijsea.com

| AI/ML Application | Technique | Objective |

| Reaction Outcome Prediction | Graph Neural Networks (GNNs), Random Forests | Predict reaction products, yields, and optimal conditions (solvents, bases, catalysts). ijsea.comacs.org |

| Synthesis Planning | Retrosynthesis Algorithms | Identify the most efficient and cost-effective synthesis routes for target molecules. numberanalytics.comengineering.org.cn |

| Property Prediction | Neural Networks, Deep Learning | Predict physical, chemical, and biological properties (e.g., reactivity, stability, bioactivity). numberanalytics.com |

Advanced Computational Modeling for Predictive Material Science and Agrochemical Development

Computational modeling provides deep insights into the molecular-level properties of halogenated benzoxazoles, guiding the development of new materials and agrochemicals. numberanalytics.com

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are used to predict the electronic structure, reactivity, stability, and spectroscopic properties of molecules. numberanalytics.comnih.gov This fundamental understanding is crucial for designing benzoxazoles with specific optical or electronic properties for use in materials science, such as in organic light-emitting diodes (OLEDs) or sensors. nih.gov

Molecular Dynamics Simulations: These simulations model the physical movements of atoms and molecules over time. acs.orgresearchgate.net In materials science, this can predict the morphology and bulk properties of polymers containing benzoxazole units. In agrochemical research, it can be used to simulate the interaction of a benzoxazole-based pesticide with its biological target.

The solid-state fluorescence of halogenated 2-phenyl-benzoxazole derivatives has been shown to be influenced by the type of halogen atom, a phenomenon that can be investigated using computational studies to understand electronic energy levels. researchgate.net

Development of Novel Functionalization Strategies for Complex Architectures

The utility of the benzoxazole scaffold is defined by the functional groups attached to it. Developing new ways to introduce chemical diversity is a key area of research. biotech-asia.org

Late-Stage Functionalization: This involves modifying a complex molecule, like a nearly complete benzoxazole derivative, in the final steps of a synthesis. This allows for the rapid creation of a library of related compounds for screening purposes.

Catalytic C-H Activation: Directing catalysts to activate and replace specific carbon-hydrogen bonds with other functional groups is a powerful and atom-economical strategy for elaborating on the core benzoxazole structure.

Multicomponent Reactions: Designing reactions where three or more reactants combine in a single operation to form a complex product offers a highly efficient route to novel and diverse benzoxazole structures.

The development of new synthetic methods, such as those using transition metal catalysts, directly enables the creation of more complex and functionalized heterocyclic compounds through reactions like cross-coupling and cyclization. numberanalytics.comnih.gov

Interdisciplinary Collaborations for Holistic Research in Heterocyclic Chemistry

The complexity and broad applicability of halogenated benzoxazoles necessitate a collaborative research approach. numberanalytics.com The challenges in the field, from developing sustainable syntheses to identifying new applications, are best addressed by teams with diverse expertise. numberanalytics.com

Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for the discovery and development of new pharmaceuticals. numberanalytics.com Chemists synthesize novel benzoxazole compounds, which biologists then test for activity against various diseases. ontosight.ai

Chemistry and Materials Science: The development of new functional materials, such as polymers, dyes, and electronic components, relies on the partnership between chemists who design and create new molecules and materials scientists who characterize their properties and devise applications. nih.govscispace.com

Chemistry and Computational Science: The integration of computational modeling and AI with experimental chemistry is a powerful synergy. numberanalytics.com Computational scientists can predict promising candidate molecules, which experimentalists can then synthesize and test, creating a feedback loop that accelerates discovery. eurekalert.org The open access sharing of research data further facilitates this interdisciplinary approach, enhancing reproducibility and innovation. sciencepublishinggroup.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-Bromo-5-fluoro-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzoxazole derivatives often involves cyclization of halogenated precursors. For example, TiCl₃OTf in ethanol at room temperature has been used to synthesize benzoxazoles via electrophilic cyclization, achieving moderate to high yields . For bromo-fluoro derivatives, sequential halogenation (bromination followed by fluorination) under controlled conditions (e.g., using N-bromosuccinimide and Selectfluor) is critical to avoid over-substitution. Solvent choice (e.g., DMF or ethanol) and base selection (e.g., K₂CO₃) significantly impact reaction efficiency. Post-synthesis purification via recrystallization (ethanol) or column chromatography is recommended to isolate the target compound .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns and aromatic proton environments. Fluorine-19 NMR can specifically validate the presence of the fluoro group. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while FTIR identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C. Avoid exposure to moisture, as hydrolytic cleavage of the benzoxazole ring may occur. Periodic purity checks via HPLC or TLC are advised to monitor degradation, especially if stored long-term .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of bromo and fluoro substituents on the benzoxazole core. Frontier Molecular Orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) may simulate interactions with biological targets, such as enzymes or receptors, guiding drug design .

Q. What strategies resolve contradictions in reported biological activities of halogenated benzoxazoles?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic data often arise from variations in assay conditions (e.g., bacterial strains, solvent carriers). Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays. Cross-validate results with structural analogs (e.g., 5,7-dichloro-1,3-benzoxazole derivatives) to isolate substituent-specific effects .

Q. How can reaction pathways for this compound be optimized for scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time and improves yield homogeneity. Green chemistry principles (e.g., aqueous-phase reactions or recyclable catalysts) enhance sustainability without compromising purity .

Q. What are the environmental impacts of this compound, and how can ecotoxicity be assessed?

- Methodological Answer : Use OECD Test Guidelines (e.g., OECD 201/202 for algal/daphnid toxicity) to evaluate acute and chronic effects. Computational tools like ECOSAR predict biodegradability and bioaccumulation potential. Proper waste management (e.g., incineration with scrubbers) minimizes aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.